molecular formula C11H16N2O5 B1443836 2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid methyl ester CAS No. 1311278-29-1

2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid methyl ester

Cat. No.: B1443836
CAS No.: 1311278-29-1
M. Wt: 256.25 g/mol
InChI Key: YRFMGMNXFMETOY-UHFFFAOYSA-N
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Description

2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid methyl ester is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a tert-butoxycarbonylamino group, a methyl group, and a carboxylic acid methyl ester group attached to an oxazole ring. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid methyl ester typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to the corresponding oxazoles using commercial manganese dioxide .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. The use of a packed reactor containing commercial manganese dioxide allows for the efficient oxidation of oxazolines to oxazoles. This method improves the safety profile of the reaction and provides pure products without the need for additional purification steps .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as manganese dioxide.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major product formed is the corresponding oxazole derivative.

    Reduction: The major product is the alcohol derivative of the compound.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid methyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((tert-butoxycarbonyl)amino)-4-methyloxazole-5-carboxylate
  • 5-Oxazolecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-, methyl ester

Uniqueness

2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-6-7(8(14)16-5)17-9(12-6)13-10(15)18-11(2,3)4/h1-5H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFMGMNXFMETOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)NC(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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